![molecular formula C13H17N3 B3200481 {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine CAS No. 1018053-76-3](/img/structure/B3200481.png)
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine
Overview
Description
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine, also known as EMMA, is a compound that has been widely studied for its potential therapeutic applications. EMMA belongs to a class of compounds known as imidazolylalkylamines, which have been shown to have a range of biological activities, including antihistaminic, antiallergic, and anti-inflammatory effects.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of novel compounds involving the manipulation of heterocyclic moieties, such as pyrazole and pyrimidine derivatives, is a significant area of research. These compounds have been explored for their potential in producing biologically active molecules, demonstrating the versatility of the ethylimidazolyl framework in medicinal chemistry. For instance, the development of 3-phenyl-1H-pyrazole derivatives has been shown to be crucial for creating compounds with potential anticancer activity, highlighting the importance of these scaffolds in drug design and discovery (Liu, Xu, & Xiong, 2017).
Research on ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine showcases the chemical versatility and reactivity of these compounds, providing insight into their potential applications in synthetic organic chemistry (Jäger, Laggner, Mereiter, & Holzer, 2002).
Material Science and Catalysis
- In the field of material science, the development of coordination complexes based on pyrazolone-based Salen ligands has been explored. These studies aim at synthesizing new compounds with interesting fluorescence properties, indicating potential applications in optoelectronics and as functional materials (Song et al., 2015).
Biologically Active Compounds
The synthesis and characterization of pyrazole-carboxylic acid derivatives have been a focus, with these compounds being evaluated for their biological significance. Studies in this area contribute to our understanding of how structural modifications can impact the biological activity of heterocyclic compounds, which is essential for the development of new therapeutic agents (Viveka et al., 2016).
Additionally, research into the antiprotozoal activity of novel benzimidazole derivatives featuring the imidazolyl group has shown promising results against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This underscores the potential of ethylimidazolyl derivatives in contributing to the development of new antiprotozoal agents (Pérez‐Villanueva et al., 2013).
properties
IUPAC Name |
[4-[(2-ethylimidazol-1-yl)methyl]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-13-15-7-8-16(13)10-12-5-3-11(9-14)4-6-12/h3-8H,2,9-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIWCJIKDCSSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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